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Compound of Interest

Compound Name:
5-Chloro-2-fluoro-4-

nitrobenzoicacid

Cat. No.: B13588633

Get Quote

An In-Depth Technical Guide on the Structural Elucidation, Synthetic Methodologies, and

Applications of 5-Chloro-2-fluoro-4-nitrobenzoic Acid in Advanced Drug Discovery

Abstract
In the highly specialized realm of medicinal chemistry and rational drug design,

polyhalogenated benzoic acids serve as indispensable building blocks. 5-Chloro-2-fluoro-4-

nitrobenzoic acid (CAS: 1805656-05-6) is a prime example of a highly functionalized aromatic

scaffold. Characterized by its unique arrangement of electron-withdrawing groups (EWGs), this

compound offers a rich platform for selective chemical transformations. This whitepaper

provides an authoritative guide on its IUPAC nomenclature, physicochemical properties,

synthetic pathways, and its utility in nucleophilic aromatic substitution (

) for the development of active pharmaceutical ingredients (APIs).

Structural Elucidation and IUPAC Nomenclature
The IUPAC name 5-chloro-2-fluoro-4-nitrobenzoic acid provides a precise topological map of

the molecule's substitution pattern on the benzene ring.
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C1 (Carboxylic Acid): The principal functional group (

) dictates the C1 position and provides the base name "benzoic acid."

C2 (Fluoro): A highly electronegative fluorine atom located ortho to the carboxylic acid.

C4 (Nitro): A strongly electron-withdrawing nitro group (

) located para to the carboxylic acid.

C5 (Chloro): A chlorine atom located meta to the carboxylic acid and ortho to the nitro group.

The strategic placement of these substituents creates a highly electron-deficient aromatic ring.

The combined inductive (

) and mesomeric (

) effects of the nitro, fluoro, and chloro groups significantly lower the

of the carboxylic acid compared to unsubstituted benzoic acid, while simultaneously activating
specific ring positions for nucleophilic attack.

Quantitative Physicochemical Data
To facilitate integration into computational chemistry workflows and laboratory inventories, the

core physicochemical parameters are summarized below:
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Property Value / Descriptor

IUPAC Name 5-chloro-2-fluoro-4-nitrobenzoic acid

CAS Registry Number 1805656-05-6 [1]

Molecular Formula

Molecular Weight 219.55 g/mol [3]

SMILES String O=C(O)c1cc(Cl)c([O-])cc1F [3]

Electronic Nature
Highly electron-deficient (activated for

)

Primary Utility
Pharmaceutical intermediate, kinase inhibitor

scaffold [10]

Synthetic Pathways and Mechanistic Insights
The synthesis of highly substituted aromatic rings requires careful consideration of directing

group effects to ensure regioselectivity. The most robust route to 5-chloro-2-fluoro-4-

nitrobenzoic acid involves the electrophilic aromatic nitration of 5-chloro-2-fluorobenzoic acid.

Regioselectivity Rationale
In the precursor 5-chloro-2-fluorobenzoic acid:

The

group is strongly deactivating and meta-directing (directing to C3 and C5). Since C5 is
occupied by chlorine, it directs to C3.

The

group is deactivating but ortho/para-directing (directing to C3 and C5).

The

group is deactivating but ortho/para-directing (directing to C4 and C6).
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The C4 position is ortho to the chlorine atom and meta to the carboxylic acid. The synergistic

directing effects, combined with the steric hindrance at C6 (sandwiched between

and

), make C4 the kinetically and thermodynamically favored site for nitronium ion (

) attack.

5-Chloro-2-fluorobenzoic Acid
(Starting Material)

Mixed Acid (HNO3/H2SO4)
0-5 °C

Nitronium Ion (NO2+)
Electrophilic Attack at C4

5-Chloro-2-fluoro-4-nitrobenzoic acid
(Target Compound)

Click to download full resolution via product page

Electrophilic Aromatic Nitration Pathway to 5-Chloro-2-fluoro-4-nitrobenzoic acid

Experimental Protocol: Regioselective Nitration
This protocol is designed as a self-validating system; temperature control is the critical variable

dictating yield and preventing oxidative cleavage.
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Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer

and an internal thermometer, carefully add concentrated sulfuric acid (

, 98%) to fuming nitric acid (

, >90%) in a 3:1 volumetric ratio. Causality: The excess sulfuric acid acts as both a solvent
and a strong Brønsted acid to protonate nitric acid, driving the dehydration that generates
the active electrophile, the nitronium ion (

) [4].

Substrate Addition: Cool the mixed acid solution to 0–5 °C using an ice-salt bath. Slowly add

5-chloro-2-fluorobenzoic acid in small portions over 30 minutes. Causality: The reaction is

highly exothermic. Maintaining the temperature below 5 °C prevents over-nitration (e.g.,

dinitration) and suppresses the oxidative decarboxylation of the benzoic acid moiety.

Reaction Propagation: Allow the mixture to stir at 5 °C for 1 hour, then slowly warm to room

temperature (20–25 °C) and stir for an additional 4 hours.

Quenching and Isolation: Pour the reaction mixture over crushed ice to quench the reaction.

The sudden dilution of the acid forces the precipitation of the highly hydrophobic nitrated

product.

Purification: Filter the crude solid, wash extensively with cold distilled water until the filtrate is

pH neutral, and recrystallize from ethanol/water to yield pure 5-chloro-2-fluoro-4-nitrobenzoic

acid.

Reactivity Profiling: Nucleophilic Aromatic
Substitution ( )
The true value of 5-chloro-2-fluoro-4-nitrobenzoic acid in drug development lies in its

exceptional reactivity toward Nucleophilic Aromatic Substitution (

).

Normally, benzene rings are inert to nucleophiles. However, the presence of the strongly

electron-withdrawing
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group at the C4 position drastically lowers the electron density of the ring. More importantly, it
stabilizes the anionic intermediate (the Meisenheimer complex) through resonance when a
nucleophile attacks the ortho or para positions.

In this molecule, the fluorine atom at C2 is highly labile. Fluoride is an excellent leaving group

in

reactions because the highly electronegative fluorine atom creates a strong partial positive
charge (

) on the C2 carbon, making it a prime target for nucleophilic attack by primary or secondary
amines [1].

5-Chloro-2-fluoro-4-nitrobenzoic acid
(Highly Activated Scaffold)

Primary Amine (R-NH2)
Nucleophilic Attack at C2

Meisenheimer Complex
(Stabilized by C4-NO2)

Fluoride (F-) Elimination
Rearomatization

2-Alkylamino-5-chloro-4-nitrobenzoic acid
(Anthranilic Acid Derivative)
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Nucleophilic Aromatic Substitution ($S_NAr$) Mechanism at the C2 Position

Experimental Protocol: Amination to Anthranilic Acid
Derivatives

Reaction Setup: Dissolve 5-chloro-2-fluoro-4-nitrobenzoic acid (1.0 eq) in a polar aprotic

solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Causality:

Polar aprotic solvents do not solvate anions well, leaving the incoming amine nucleophile

highly reactive, while simultaneously stabilizing the highly polar Meisenheimer transition

state.

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and the desired primary

amine (1.2 eq). Causality: DIPEA acts as a non-nucleophilic base. It scavenges the

hydrofluoric acid (HF) generated during the elimination step, preventing the protonation of

the nucleophilic amine and driving the reaction to completion [1].

Heating: Heat the mixture to 80 °C for 6–8 hours under an inert nitrogen atmosphere.

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl to

remove excess amine and DIPEA. The organic layer is dried over

and concentrated to yield the 2-amino-substituted derivative.

Applications in Pharmaceutical Development
The derivatives synthesized from 5-chloro-2-fluoro-4-nitrobenzoic acid are critical in several

therapeutic domains:

Tyrosine Kinase Inhibitors (TKIs): The anthranilic acid core (generated via

amination at C2 and subsequent reduction of the C4 nitro group) is a privileged scaffold in
oncology. Substituted anthranilamides are frequently utilized in the design of Epidermal
Growth Factor Receptor (EGFR) inhibitors and other kinase-targeted therapies for malignant
tumors, such as glioblastoma [10]. The presence of the C5-chlorine atom often enhances the
lipophilicity and metabolic stability of the drug candidate, improving blood-brain barrier
penetration.
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Fluoroquinolone Antibacterials: Polyhalogenated benzoic acids are the foundational starting

materials for fluoroquinolone antibiotics. The C2-fluoro and C5-chloro substituents can be

leveraged in cyclization reactions to form the core quinolone bicyclic ring system, while the

nitro group can be reduced and functionalized to tune the antibacterial spectrum [11].

Conclusion
5-Chloro-2-fluoro-4-nitrobenzoic acid is far more than a simple catalog chemical; it is a highly

engineered molecular scaffold. By understanding the intricate interplay of its electronic effects

—specifically the activation of the C2-fluoro position by the C4-nitro group—medicinal chemists

can utilize this compound to execute precise, regioselective transformations. Whether

employed in the synthesis of next-generation kinase inhibitors or complex antibacterial agents,

mastering the reactivity of this polyhalogenated benzoic acid is essential for advanced drug

discovery workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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